molecular formula C15H18F3NO5 B1303051 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 959574-99-3

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1303051
M. Wt: 349.3 g/mol
InChI Key: YKKXYVBUZMXIKV-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C15H18F3NO5 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs), which possess structural similarities to the compound , have been extensively studied for their antioxidant properties. These studies have focused on understanding the structure-activity relationships (SARs) to design more potent antioxidant molecules. The presence of an unsaturated bond and modifications on the aromatic ring and carboxylic function are crucial for enhancing antioxidant activity. Such insights are pivotal for medicinal chemistry in developing compounds for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Biodegradation and Environmental Fate

Research on ethyl tert-butyl ether (ETBE) biodegradation in soil and groundwater highlights the environmental impact and biodegradation pathways of synthetic compounds. Microorganisms capable of degrading such compounds aerobically for energy or via cometabolism have been identified. This research is essential for environmental science, focusing on the removal of synthetic compounds from contaminated sites (Thornton et al., 2020).

Applications in Drug Synthesis

Levulinic acid (LEV), derived from biomass, demonstrates the potential of natural compounds in drug synthesis. LEV's carbonyl and carboxyl functional groups make it a versatile precursor for synthesizing value-added chemicals and drugs, highlighting the importance of such compounds in pharmaceutical research and development (Zhang et al., 2021).

Cosmeceutical Applications

Hydroxycinnamic acids and their derivatives, due to their antioxidant, anti-inflammatory, and UV protective effects, have significant potential in cosmeceutical applications. Research into these compounds focuses on their use as anti-aging, anti-inflammatory, and hyperpigmentation-correcting ingredients in cosmetic formulations. This area underlines the compound's potential in dermatology and cosmetic science (Taofiq et al., 2017).

properties

IUPAC Name

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-5-4-6-9(7-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKXYVBUZMXIKV-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)C(F)(F)F)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376156
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

CAS RN

959574-99-3
Record name (αS,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxy-3-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959574-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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